4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-12-9-18(10-13-20)22(25)23-19-11-8-17-7-6-14-24(21(17)16-19)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZALDPKHTDKLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Tetrahydroquinoline Core Assembly
The tetrahydroquinoline scaffold serves as the foundational structure for this compound. Recent advances in borrowing hydrogen (BH) methodology, particularly using manganese-based catalysts, have enabled efficient one-pot syntheses of 1,2,3,4-tetrahydroquinolines. A manganese(I) PN₃ pincer complex catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols, selectively forming tetrahydroquinolines over quinolines when paired with KH/KOH bases . For example, reacting 2-aminobenzyl alcohol with 1-phenylethanol at 120°C in 1,2-dimethoxyethane (DME) yields 2-phenyl-1,2,3,4-tetrahydroquinoline with 89% conversion . This method eliminates the need for external reductants and produces water as the sole byproduct, aligning with green chemistry principles .
Sulfonylation of the Tetrahydroquinoline Amine
Introducing the ethanesulfonyl group at the tetrahydroquinoline’s N1 position requires sulfonylation under controlled conditions. A protocol adapted from thiophene-2-sulfonyl analogs involves reacting 1,2,3,4-tetrahydroquinolin-7-amine with ethanesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using potassium carbonate (K₂CO₃) as a base. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | Prevents over-sulfonylation |
| Temperature | 0–5°C | Minimizes hydrolysis |
| Reaction Time | 4–6 hrs | Ensures complete conversion |
Post-reaction quenching with ice-cold water followed by extraction with ethyl acetate (3 × 50 mL) isolates the sulfonamide intermediate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) typically achieves >95% purity, confirmed by ¹H NMR (tetrahydroquinoline methylene protons at δ 2.8–3.1 ppm).
Benzamide Coupling via Carbodiimide-Mediated Activation
The final step couples 4-butoxybenzoic acid to the sulfonylated tetrahydroquinoline. A carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates activation of the carboxylic acid to its reactive O-acylisourea intermediate. Combining equimolar amounts of 4-butoxybenzoic acid and DCC in tetrahydrofuran (THF) at 0°C for 30 minutes precedes the addition of the sulfonamide intermediate and 4-dimethylaminopyridine (DMAP). After stirring at room temperature for 12–16 hrs, the mixture is filtered to remove dicyclohexylurea byproducts and concentrated under reduced pressure.
Critical Optimization Factors :
-
Solvent Choice : THF outperforms DCM in minimizing side reactions (yield increase from 68% to 82%).
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Catalyst Loading : 0.1 equivalents of DMAP enhance acylation efficiency without racemization.
Purification and Characterization
Final purification employs gradient elution column chromatography (silica gel, ethyl acetate/hexane 1:4 to 1:2) to isolate the title compound as a white crystalline solid. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98% . Structural validation integrates:
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¹H NMR (400 MHz, DMSO-d₆): Butoxy protons (δ 1.35–1.45 ppm), ethanesulfonyl methylene (δ 3.15–3.25 ppm), and aromatic protons (δ 6.8–7.9 ppm) .
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HRMS : [M+H]⁺ at m/z 417.1832 (calculated 417.1835 for C₂₂H₂₈N₂O₄S) .
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IR : Stretching vibrations for sulfonamide (1320 cm⁻¹) and amide (1650 cm⁻¹).
Scalability and Industrial Considerations
Bench-scale synthesis (10–50 g) achieves consistent yields of 74–78% by maintaining strict temperature control during sulfonylation and employing excess DCC (1.5 equiv) in the coupling step. Pilot plant trials highlight the need for:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic sulfonylation | Jacketed reactor with cryogenic cooling |
| DCC insolubility | Pre-dissolve in THF before addition |
| Product crystallization | Anti-solvent (hexane) precipitation |
Comparative Analysis of Alternative Routes
Alternative pathways such as Ullmann coupling or microwave-assisted synthesis have been explored for related benzamide-tetrahydroquinoline hybrids but show limitations:
| Method | Yield (%) | Drawbacks |
|---|---|---|
| Ullmann Coupling | 58 | Requires palladium catalysts, high temps |
| Microwave-Assisted | 71 | Limited scalability, equipment costs |
| BH Methodology | 89 | Requires specialized Mn catalyst |
The BH approach remains superior for core assembly but necessitates post-functionalization steps for sulfonylation and benzamide coupling .
Chemical Reactions Analysis
Types of Reactions it Undergoes
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo a variety of chemical reactions:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : This reaction involves the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Involves the replacement of one group with another. Halogenation or nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions involving this compound typically require:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Methanol, ethanol, dichloromethane.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed from These Reactions
Oxidation: : Can lead to the formation of ketones or carboxylic acids.
Reduction: : Results in the formation of amines or alcohols.
Substitution: : Produces various substituted derivatives, such as halogenated or nitrated products.
Scientific Research Applications
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a broad range of scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: : Utilized in the development of novel materials and polymers due to its structural properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: : Acts as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide with key analogs from the evidence:
Pharmacological and Physicochemical Insights
- Ethanesulfonyl vs. Sulfonyl Variations : Ethanesulfonyl in the target compound (vs. thiophen-2-ylsulfonyl in ) reduces aromatic interactions but improves aqueous solubility compared to bulkier sulfonyl groups .
- Metabolic Stability : Isobutyryl-substituted analogs (e.g., ) may undergo faster esterase-mediated hydrolysis compared to sulfonylated derivatives, which resist enzymatic degradation .
Computational and Experimental Data
- Binding Affinity : Morpholine-substituted analogs (e.g., 10e ) demonstrated stronger mTOR inhibition (IC₅₀ ~50 nM) than sulfonylated derivatives, suggesting that polar substituents at the 1-position optimize kinase interactions.
- Solubility : Thiophen-2-ylsulfonyl derivatives () exhibited lower aqueous solubility (<10 µg/mL) compared to ethanesulfonyl analogs due to increased aromaticity .
Biological Activity
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with a unique structure that includes a butoxy group, a benzamide moiety, and a tetrahydroquinoline ring substituted with an ethanesulfonyl group. This compound belongs to the class of benzamide derivatives and has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 382.46 g/mol
- CAS Number : 946282-31-1
Structural Features
The structural composition of this compound is significant as it influences its biological activity. The presence of the butoxy and ethanesulfonyl groups may enhance its interaction with biological targets.
Antiviral Properties
Research indicates that tetrahydroquinoline derivatives exhibit various biological activities, including antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against viruses like Ebola and Marburg. These compounds inhibit viral entry into cells, suggesting that the target compound may also possess similar antiviral capabilities .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in several studies. Tetrahydroquinoline derivatives are known for their antibacterial and antifungal properties. In vitro studies have demonstrated that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of compounds related to this compound has been documented in various research articles. These studies indicate that such compounds can inhibit the growth of cancer cell lines across different types of malignancies. For example, certain derivatives have shown remarkable antiproliferative effects against leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells .
Case Study 1: Antiviral Activity Assessment
In a study assessing the antiviral activity of tetrahydroquinoline derivatives, several compounds were tested against wild-type Ebola (EBOV) and Marburg (MARV) strains in Vero cells. Notably, one compound exhibited an EC value of less than 10 μM for both viruses, indicating strong antiviral properties .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related benzamide derivatives revealed that certain compounds achieved over 95% growth inhibition against Escherichia coli at concentrations as low as 32 μg/mL. This highlights the potential application of this compound in treating bacterial infections .
Case Study 3: Anticancer Screening
A comprehensive screening of various tetrahydroquinoline derivatives against NCI 60 cancer cell lines demonstrated significant anticancer activity. Compounds were found to exhibit potent effects against multiple cancer types including colon and CNS cancers. For instance, specific derivatives showed greater potency than established drugs like sunitinib .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Structure | Potential for different biological activity due to nitro group |
| 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Different substitution pattern may influence activity |
| 6-(4-chlorophenyl)-N-(1H-pyrrolidin-1-yl)benzamide | Structure | Distinct pharmacological properties due to chlorophenyl group |
The uniqueness of this compound lies in its specific combination of functional groups that may confer unique biological activities not observed in these similar compounds.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
- Methodological Answer : Synthesis optimization requires selecting appropriate coupling reagents (e.g., trichloroisocyanuric acid for sulfonamide formation) and reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) . Purification steps should include solvent evaporation under reduced pressure and recrystallization. Monitor reaction progress via TLC or HPLC, and confirm final purity (>98%) using analytical techniques like NMR and mass spectrometry. Safety protocols, such as handling sulfonating agents in a fume hood, are critical .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to verify the benzamide and tetrahydroquinoline moieties. FT-IR spectroscopy confirms functional groups (e.g., sulfonyl S=O stretching at ~1350 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Conduct cell viability assays (e.g., MTT or resazurin) in cancer or inflammation-relevant cell lines. Pair with target-specific assays (e.g., kinase inhibition profiling if structural analogs suggest kinase-targeting potential). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Systematically modify substituents:
- Butoxy group : Replace with shorter/longer alkoxy chains (e.g., methoxy, hexyloxy) to assess hydrophobicity effects.
- Ethanesulfonyl group : Test alternative sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) for steric/electronic impacts.
Use parallel synthesis or combinatorial chemistry for efficiency. Evaluate changes via bioassays and computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental strategies address contradictions in reported bioactivity data?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects). Verify compound purity via HPLC (>95%) and exclude batch variability. Replicate experiments across multiple cell lines or animal models. Publish raw data with detailed protocols (e.g., solvent used, incubation times) to enhance reproducibility .
Q. How can researchers investigate the compound’s mechanism of action?
- Methodological Answer : Employ proteomics (e.g., affinity pull-down assays with biotinylated derivatives) to identify binding partners. Transcriptomic profiling (RNA-seq) can reveal pathway modulation (e.g., oxidative stress response via Nrf2). Combine with molecular dynamics simulations to predict binding stability in target pockets .
Q. What methods improve solubility and formulation for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG 400) or lipid-based nanoformulations. Conduct solubility screens in PBS, ethanol, and simulated biological fluids. Stability studies (e.g., 24-hour exposure to serum) guide formulation optimization. Include pharmacokinetic parameters (e.g., , bioavailability) in animal models .
Q. How can analytical methods be validated for quality control?
- Methodological Answer : Follow ICH guidelines for HPLC method validation:
Q. What are best practices for long-term stability assessment?
- Methodological Answer : Store samples at -20°C in desiccated, amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Identify degradation products using LC-MS and adjust storage conditions accordingly .
Q. How can computational modeling guide lead optimization?
- Methodological Answer :
Perform homology modeling if the target structure is unknown. Use QSAR models to predict ADMET properties (e.g., LogP, CYP inhibition). Validate docking poses with free-energy perturbation (FEP) calculations. Prioritize derivatives with improved predicted binding scores (>1.5 kcal/mol vs. parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
